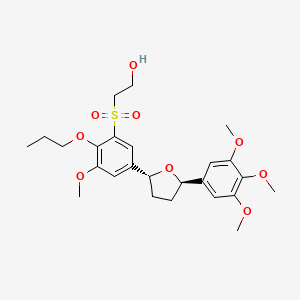

(R,R)-MK 287

Description

Properties

CAS No. |

143445-03-8 |

|---|---|

Molecular Formula |

C25H34O9S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |

InChI |

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

WXIDMVGKJBAEFP-RTBURBONSA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

143490-81-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-MK-2866 (Enobosarm): An In-Depth Technical Guide on its Mechanism of Action in Muscle Tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle tissue with a favorable safety profile compared to traditional anabolic steroids. This technical guide provides a comprehensive overview of the molecular mechanism of action of (R,R)-MK-2866 in muscle tissue, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanism of (R,R)-MK-2866 involves selective binding to and activation of the androgen receptor (AR) in muscle cells, leading to the stimulation of myogenic differentiation and an increase in muscle protein synthesis.

Core Mechanism of Action: Selective Androgen Receptor Modulation

(R,R)-MK-2866 is a potent, orally bioavailable SARM that exhibits high affinity and selectivity for the androgen receptor. Unlike anabolic steroids, its tissue selectivity allows for a targeted anabolic response in muscle and bone while minimizing androgenic side effects in other tissues such as the prostate and skin.

Androgen Receptor Binding and Activation

The initial and most critical step in the mechanism of action of (R,R)-MK-2866 is its binding to the androgen receptor in the cytoplasm of muscle cells. This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the (R,R)-MK-2866-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis and myogenic differentiation.

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and binding affinity of (R,R)-MK-2866.

Table 1: Androgen Receptor Binding Affinity of (R,R)-MK-2866

| Compound | Receptor | Binding Affinity (Ki) |

| (R,R)-MK-2866 (Ostarine) | Androgen Receptor | 3.8 nM |

Table 2: Summary of Clinical Trial Data on Lean Body Mass Changes with Enobosarm Treatment

| Clinical Trial Phase | Patient Population | Treatment Group | Duration | Change in Lean Body Mass | Reference |

| Phase II | Healthy elderly men and postmenopausal women | 3 mg Enobosarm | 12 weeks | +1.3 kg (compared to placebo) | --INVALID-LINK-- |

| Phase II | Cancer patients with muscle wasting | 1 mg Enobosarm | 16 weeks | +1.5 kg (from baseline) | --INVALID-LINK-- |

| Phase II | Cancer patients with muscle wasting | 3 mg Enobosarm | 16 weeks | +1.3 kg (from baseline) | --INVALID-LINK-- |

Signaling Pathways in Muscle Tissue

The anabolic effects of (R,R)-MK-2866 in muscle are mediated by a cascade of signaling events following androgen receptor activation.

Androgen Receptor-Mediated Genomic Signaling

The primary pathway is the genomic action of the androgen receptor, which directly regulates gene expression. Upon binding (R,R)-MK-2866, the AR translocates to the nucleus and upregulates the transcription of key myogenic regulatory factors (MRFs).

-

Myogenic Differentiation (MyoD), Myogenin (MYOG), and Myosin Heavy Chain (MyH): In vitro studies using C2C12 and L6 muscle cell lines have demonstrated that ostarine treatment leads to a significant increase in the expression of MyoD, myogenin, and MyH.[1][2][3] These proteins are critical for the commitment of myoblasts to the muscle lineage, their fusion into myotubes, and the maturation of muscle fibers.

Non-Genomic Signaling: ERK1/2 Pathway

Emerging evidence suggests that (R,R)-MK-2866 also elicits rapid, non-genomic effects in muscle cells through the activation of kinase signaling cascades.

-

Extracellular Signal-Regulated Kinase (ERK1/2): Studies have shown that ostarine can stimulate the phosphorylation and activation of ERK1/2 in a time- and dose-dependent manner in C2C12 and L6 myoblasts.[1] The activation of the ERK1/2 pathway is known to play a role in myoblast proliferation and differentiation, contributing to the overall anabolic effect.

Potential Involvement of the Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle hypertrophy, promoting protein synthesis and inhibiting protein degradation. While direct activation of the Akt/mTOR pathway by (R,R)-MK-2866 in muscle tissue has not been definitively established in the reviewed literature, the significant anabolic effects observed suggest a potential cross-talk or downstream activation. Androgen receptor activation is known to influence Akt signaling in other contexts, and the robust increase in muscle protein synthesis seen with (R,R)-MK-2866 treatment is a hallmark of mTOR activation. Further research is warranted to fully elucidate the direct or indirect role of the Akt/mTOR pathway in the mechanism of action of (R,R)-MK-2866 in muscle.

Mandatory Visualizations

References

Unveiling the Molecular Architecture and Mechanism of (S)-MK-2866 (Enobosarm): A Technical Guide

For Immediate Release

MEMPHIS, Tenn. – November 20, 2025 – This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and pharmacological profile of the selective androgen receptor modulator (SARM) MK-2866, also known as Enobosarm or Ostarine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific understanding of this compound.

Chemical Structure and Stereochemistry

The chemical identity of MK-2866 is crucial for understanding its selective interaction with the androgen receptor. Contrary to the potential misnomer "(R,R)-MK-2866," the pharmacologically active form of this compound is the (S)-enantiomer.

IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[1]

Chemical Formula: C₁₉H₁₄F₃N₃O₃[1][2]

The molecule possesses a single chiral center at the C2 position of the propanamide backbone, leading to the specific (S) configuration. This stereospecificity is critical for its high-affinity binding to the androgen receptor.

Chemical Structure of (S)-MK-2866 (Enobosarm)

Pharmacodynamics and Mechanism of Action

MK-2866 is a non-steroidal SARM that exhibits high affinity and selectivity for the androgen receptor (AR). Its mechanism of action involves binding to the AR and inducing a conformational change that promotes the recruitment of co-regulatory proteins, leading to the modulation of gene transcription in a tissue-selective manner. This results in anabolic effects in skeletal muscle and bone, with significantly less androgenic activity in tissues such as the prostate and skin compared to traditional anabolic-androgenic steroids.[3][4]

Signaling Pathway

Upon binding to the AR in the cytoplasm, MK-2866 induces the dissociation of heat shock proteins and facilitates the translocation of the AR-ligand complex into the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in muscle protein synthesis and bone formation. There is also evidence suggesting a potential interaction with the PI3K/Akt/mTOR signaling cascade, a key pathway in regulating cell growth and protein synthesis. Furthermore, in breast cancer models, Enobosarm has been shown to down-regulate the expression of some estrogen receptor (ER) target genes.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for MK-2866 from preclinical and clinical studies.

| Parameter | Value | Assay/Study | Reference |

| Binding Affinity (Ki) | 3.8 nM | In vitro competitive radioligand binding assay | [5][6] |

| Oral Bioavailability | ~100% (in rats) | Pharmacokinetic study in rats | [2] |

| Elimination Half-life | 14-24 hours | Human pharmacokinetic studies | [2] |

Table 1: Pharmacokinetic and In Vitro Binding Properties of MK-2866

| Study Population | Dosage | Primary Outcome | Result | Reference |

| Healthy elderly men (>60 years) and postmenopausal women | 3 mg/day for 12 weeks | Change in total lean body mass | Statistically significant increase compared to placebo | [2][7] |

| Patients with cancer-induced muscle wasting | 1 mg and 3 mg/day for up to 113 days | Change in total lean body mass | Significant increases in total lean body mass | [5] |

Table 2: Summary of Key Clinical Trial Results for Enobosarm (MK-2866)

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor.

Detailed Methodology:

-

Receptor Preparation: Ventral prostates are excised from male rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged at high speed to obtain the cytosol, which contains the androgen receptors.[3][8]

-

Ligand and Competitor Preparation: A stock solution of a radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is prepared. Serial dilutions of the test compound (MK-2866) are also prepared.[3][9]

-

Incubation: The prostate cytosol is incubated with a fixed concentration of the radioligand and varying concentrations of MK-2866. The incubation is typically carried out at 4°C for several hours to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxyapatite precipitation or dextran-coated charcoal adsorption.[5]

-

Quantification and Data Analysis: The radioactivity of the bound fraction is measured using a liquid scintillation counter. The data are then analyzed to determine the concentration of MK-2866 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3][8]

In Vivo Hershberger Assay in Rats

This in vivo assay is used to assess the anabolic and androgenic activity of a compound.

Detailed Methodology:

-

Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens.

-

Dosing: The animals are treated with the test compound (MK-2866) or a vehicle control for a specified period, typically 7-10 days.

-

Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).

-

Data Interpretation: The weights of these tissues in the treated groups are compared to those in the control group to determine the anabolic and androgenic potency of the compound. A high ratio of levator ani muscle weight to prostate/seminal vesicle weight indicates high anabolic selectivity.

Phase II Clinical Trial in Elderly Men and Postmenopausal Women

This study evaluated the efficacy and safety of Enobosarm in a population at risk for muscle wasting.

Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial.[2][7]

Participants: 120 healthy elderly men (over 60 years of age) and postmenopausal women.[2][7]

Intervention: Participants were randomized to receive either placebo or Enobosarm at doses of 0.1, 0.3, 1, or 3 mg administered orally once daily.[2]

Primary Endpoint: The primary outcome measure was the change in total lean body mass from baseline, as assessed by dual-energy X-ray absorptiometry (DXA).[2][7]

Secondary Endpoints: Secondary outcomes included changes in physical function (e.g., stair climb power), body weight, and insulin resistance. Safety and tolerability were also assessed.[2][7]

Conclusion

(S)-MK-2866 (Enobosarm) is a potent and selective androgen receptor modulator with a well-defined chemical structure and mechanism of action. Preclinical and clinical data demonstrate its ability to increase lean body mass and improve physical function with a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this and similar compounds in the field of muscle and bone biology.

References

- 1. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]

- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-MK 2866 binding affinity to androgen receptor

An In-depth Technical Guide on the Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2][3][4] It was developed for conditions like muscle wasting and osteoporosis.[2][4] As a SARM, Enobosarm exhibits tissue-selective anabolic effects in muscle and bone while having reduced androgenic effects on other tissues, such as the prostate.[1][4] This document provides a detailed overview of the binding affinity of (R,R)-MK-2866 to the androgen receptor (AR), the experimental protocols used to determine this affinity, and the subsequent signaling pathways.

Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Enobosarm is a high-affinity ligand for the androgen receptor. Its binding initiates conformational changes in the receptor, leading to the modulation of gene expression.[4] The affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competitor. A lower Ki value indicates a higher binding affinity.

Quantitative Binding Data

The binding affinity of (R,R)-MK-2866 has been determined through competitive binding assays. The data is summarized in the table below, with the natural androgen Dihydrotestosterone (DHT) included for comparison.

| Compound | Receptor | Binding Affinity (Ki) | Reference Compound | Reference Ki |

| (R,R)-MK-2866 (Enobosarm) | Androgen Receptor | 3.8 nM[5] | Dihydrotestosterone (DHT) | ~3.2 nM (IC50)[6] |

Note: The value for DHT is presented as an IC50 from a competitive binding assay, which is closely related to Ki under specific experimental conditions.[6]

Mechanism of Action

Enobosarm is a selective agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors), which in turn modulates the transcription of these genes, leading to the desired anabolic effects in tissues like muscle and bone.[7] Its tissue selectivity is believed to arise from its unique conformational interaction with the AR, leading to differential recruitment of co-regulators in different cell types.[8]

Experimental Protocols

The determination of binding affinity and functional activity relies on specific in-vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the androgen receptor.

Objective: To quantify the binding affinity of (R,R)-MK-2866 for the androgen receptor.

Materials:

-

Receptor Source: Cytosol preparations from cells expressing the human androgen receptor (e.g., LNCaP cells) or purified recombinant human AR.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT.

-

Test Compound: (R,R)-MK-2866 (Enobosarm).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Cocktail and Counter: For measuring radioactivity.

Methodology:

-

Preparation: A series of dilutions of the test compound, (R,R)-MK-2866, are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Three sets of tubes are typically prepared:

-

Total Binding: Receptor + Radioligand.

-

Competition Binding: Receptor + Radioligand + Test Compound (at various concentrations).

-

Non-specific Binding: Receptor + Radioligand + excess unlabeled ligand.

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters, which trap the receptor-ligand complex.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Vitro Transcriptional Activation Assay

This assay measures the functional consequence of ligand binding—the ability of the compound to activate AR-mediated gene transcription.

Objective: To determine the agonist activity of (R,R)-MK-2866 on the androgen receptor.

Materials:

-

Cell Line: A suitable mammalian cell line that does not endogenously express AR, such as CV-1 (monkey kidney fibroblast) cells.

-

Expression Vector: A plasmid containing the coding sequence for the human androgen receptor.

-

Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with Androgen Response Elements (AREs).

-

Transfection Reagent: A reagent to introduce the plasmids into the cells.

-

Test Compound: (R,R)-MK-2866.

-

Control: A known AR agonist like DHT.

-

Luciferase Assay Reagent and Luminometer: For detecting reporter gene activity.

Methodology:

-

Cell Culture: CV-1 cells are cultured in appropriate media.

-

Co-transfection: The cells are co-transfected with the AR expression vector and the ARE-luciferase reporter vector.

-

Treatment: After transfection, the cells are treated with various concentrations of (R,R)-MK-2866 or the control agonist (DHT).

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured with a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the level of transcriptional activation, is plotted against the compound concentration. The EC50 (effective concentration for 50% of maximal response) can be determined from this curve. One study noted that 10 nM of Ostarine achieved 94-100% of the transcriptional activation observed with 1 nM DHT.[5]

Downstream Signaling Pathway

The binding of (R,R)-MK-2866 to the androgen receptor triggers a cascade of molecular events that culminates in altered protein synthesis and cellular function.

-

Binding and Translocation: Enobosarm binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization: The AR-Enobosarm complex dimerizes and translocates into the nucleus.

-

DNA Binding: The dimer binds to Androgen Response Elements (AREs) on the DNA.

-

Gene Transcription: The complex recruits co-activators, initiating the transcription of target genes. In studies on breast cancer models, Enobosarm was shown to inhibit genes downstream of HER2 signaling.[9] It also inhibited various proliferative genes while increasing the expression of growth-inhibitory genes.[9]

-

Protein Synthesis: The resulting mRNA is translated into proteins that carry out the physiological effects, such as increased muscle protein synthesis.

Conclusion

(R,R)-MK-2866 (Enobosarm) demonstrates high and specific binding affinity to the androgen receptor, with a Ki value of 3.8 nM.[5] This interaction initiates a cascade of events leading to the tissue-selective modulation of gene expression, which underlies its anabolic effects on muscle and bone. The experimental protocols detailed herein, including competitive binding and transcriptional activation assays, are fundamental to characterizing the pharmacological profile of SARMs like Enobosarm. This targeted mechanism of action, distinct from traditional anabolic steroids, underscores its potential as a therapeutic agent for various conditions related to muscle and bone wasting.[1][8]

References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enobosarm [medbox.iiab.me]

- 3. Enobosarm - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]

- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Ostarine ((R,R)-MK-2866): A Technical Guide to Pharmacokinetics and Pharmacodynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ostarine, also known as Enobosarm or (R,R)-MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) engineered for its tissue-selective anabolic effects, primarily targeting muscle and bone.[1][2] This document provides a comprehensive technical overview of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, drawing from preclinical and clinical investigations. It details the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, its mechanism of action via the androgen receptor, and its binding affinity. Standardized experimental protocols for evaluating SARM pharmacokinetics and receptor binding are presented, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Pharmacokinetics (PK)

Ostarine has been evaluated in multiple clinical trials and has demonstrated a favorable pharmacokinetic profile characterized by oral bioavailability and a long half-life, supporting the potential for once-daily dosing.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Ostarine is orally bioavailable and readily absorbed.[1] Phase I clinical studies have demonstrated linear pharmacokinetics following single oral doses.

-

Distribution: Preclinical studies in rats showed wide tissue distribution of the compound.[4]

-

Metabolism: Ostarine is metabolized primarily through glucuronidation.[5][6] The major metabolite identified is Ostarine-glucuronide.[5][6] Unlike steroidal androgens, it is not subject to aromatization or 5α-reduction.[7][8]

-

Excretion: In rats, fecal excretion is the primary route of elimination (~70%), with a smaller portion excreted in the urine (~21-25%).[4]

Table 1: Pharmacokinetic Characteristics of Ostarine (Enobosarm)

| Parameter | Description | Finding/Value |

| Bioavailability | Oral | High, orally active[1] |

| Half-life (t½) | Elimination | Approximately 24 hours[9] |

| Metabolism | Primary Pathway | Glucuronidation[5][6] |

| Excretion | Primary Route (in rats) | Fecal (~70%)[4] |

Pharmacodynamics (PD)

Ostarine's pharmacodynamic effects are driven by its selective, high-affinity binding to the androgen receptor (AR), leading to tissue-specific anabolic activity.

Mechanism of Action

Ostarine is a full agonist of the androgen receptor in anabolic tissues like muscle and bone.[8] In androgenic tissues such as the prostate and seminal vesicles, it acts as a partial agonist, which accounts for its improved safety profile compared to traditional anabolic steroids.[1] Upon binding to the AR in the cytoplasm, the Ostarine-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic processes.

References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic drug interactions of the selective androgen receptor modulator GTx-024(Enobosarm) with itraconazole, rifampin, probenecid, celecoxib and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fitscience.co [fitscience.co]

- 6. academic.oup.com [academic.oup.com]

- 7. verupharma.com [verupharma.com]

- 8. eurodiagnostico.com [eurodiagnostico.com]

- 9. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of Enantiomerically Pure (R)-MK-2866

Abstract: This document provides a comprehensive technical overview of the methodologies for the synthesis and purification of the enantiomerically pure (R)-form of MK-2866, also known as Ostarine or Enobosarm. MK-2866 is a potent and tissue-selective androgen receptor modulator (SARM) with significant therapeutic potential. As with many chiral therapeutic agents, its biological activity is stereospecific, with the (S)-enantiomer being the pharmacologically active form. This guide details two primary strategies for obtaining the enantiomerically pure (R)-isomer: direct enantioselective synthesis from a chiral precursor and chiral resolution of a racemic mixture via preparative supercritical fluid chromatography (SFC). Detailed experimental protocols, data presentation, and visualizations of the chemical workflow and biological signaling pathway are provided for researchers, scientists, and drug development professionals.

Introduction to MK-2866 (Ostarine)

MK-2866, or Ostarine, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for various therapeutic applications, including the treatment of muscle wasting (cachexia) and osteoporosis.[1] Its mechanism of action involves binding to the androgen receptor (AR), leading to tissue-selective anabolic effects in muscle and bone while having minimal impact on reproductive tissues.[2]

MK-2866 possesses a single stereocenter, and its biological activity resides in the (S)-enantiomer, ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide).[3][4] The synthesis and purification of a single enantiomer are critical for ensuring therapeutic efficacy and safety. This guide outlines the procedures to obtain the enantiomerically pure (R)-MK-2866.

Synthesis of Enantiomerically Pure (R)-MK-2866

The synthesis of enantiomerically pure (R)-MK-2866 can be approached via two principal strategies:

-

Strategy A: Enantioselective Synthesis: This approach utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer. This is often the more efficient method in terms of overall yield.

-

Strategy B: Racemic Synthesis followed by Chiral Resolution: This involves the synthesis of a 50:50 mixture of the (R) and (S) enantiomers, followed by a purification step to isolate the (R)-enantiomer.

Strategy A: Enantioselective Synthesis

The most direct method for synthesizing (R)-MK-2866 is through a Williamson ether synthesis, reacting the enantiomerically pure (S)-bromo precursor with 4-cyanophenol.

Reaction Scheme:

(S)-3-Bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide + 4-Cyanophenol → (R)-MK-2866

Experimental Protocol: Enantioselective Synthesis

This protocol is based on established methods for the synthesis of analogous aryl propionamide-based SARMs.[5]

-

Reaction Setup: To a 100 mL round-bottomed flask, add (2S)-3-Bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (1.0 eq), 4-cyanophenol (1.5 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add 40 mL of 2-propanol to the flask to create a suspension.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas.

-

Heating: Heat the reaction mixture to 85 °C with continuous stirring for 16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a sintered glass funnel to remove inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-MK-2866.

Data Presentation: Synthesis Reagents and Yield

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio | Typical Yield (%) | Typical e.e. (%) |

| (2S)-3-Bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | C₁₂H₁₀BrF₃N₂O₂ | 353.12 | Chiral Precursor | 1.0 | - | >99 |

| 4-Cyanophenol | C₇H₅NO | 119.12 | Reactant | 1.5 | - | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 3.0 | - | - |

| (R)-MK-2866 | C₁₉H₁₄F₃N₃O₃ | 389.33 | Product | - | 60-80 | >99 |

*Typical yields and enantiomeric excess (e.e.) are estimated based on similar reported chemical transformations. Actual results may vary.

Purification of Enantiomerically Pure (R)-MK-2866

When (R)-MK-2866 is prepared via a racemic route or if further purification is required to achieve high enantiomeric purity, preparative chiral chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) is particularly advantageous due to its speed, efficiency, and reduced solvent consumption compared to HPLC.[6][7][8]

Purification Workflow

The purification process involves a systematic, two-stage approach:

-

Analytical Method Development: A screening of various chiral stationary phases (CSPs) and mobile phase modifiers is performed on an analytical scale to find conditions that provide baseline separation of the (R) and (S) enantiomers.

-

Preparative Scale-Up: The optimized analytical method is scaled up to a preparative SFC system to isolate the desired quantity of the pure (R)-enantiomer.

Experimental Protocol: Chiral Purification by Preparative SFC

This protocol describes a representative procedure for the chiral resolution of racemic MK-2866.

1. Analytical Method Development (Screening):

-

System: Analytical SFC system (e.g., Waters ACQUITY UPC²).

-

Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID).

-

Mobile Phase: Supercritical CO₂ as the main mobile phase with a modifier (e.g., methanol, ethanol, or isopropanol, often with a small amount of an additive like isopropylamine for basic compounds).

-

Screening Method: Run a generic gradient (e.g., 5% to 40% modifier over 5 minutes) on each column to identify the best separation conditions.

-

Optimization: Once a suitable column is identified, optimize the separation by adjusting the modifier percentage (isocratic elution), flow rate, and back pressure.

2. Preparative Scale-Up and Purification:

-

System: Preparative SFC system (e.g., Waters Prep 80q SFC).

-

Column: The selected CSP from the analytical screen, in a preparative dimension (e.g., 20 x 250 mm).

-

Sample Preparation: Dissolve the racemic MK-2866 in the mobile phase modifier (e.g., methanol) to a concentration of 10-50 mg/mL.

-

Run Conditions: Apply the optimized isocratic conditions from the analytical scale, scaling the flow rate according to the column dimensions.

-

Injection: Perform stacked injections to maximize throughput.

-

Fraction Collection: Use a UV or mass-directed detector to trigger the collection of the fraction corresponding to the (R)-enantiomer.

-

Post-Purification: Evaporate the collected fraction under reduced pressure to obtain the solid, enantiomerically pure (R)-MK-2866. Analyze the purity and enantiomeric excess of the final product using the analytical SFC method.

Data Presentation: Purification Parameters

| Parameter | Analytical Scale | Preparative Scale |

| System | Analytical SFC | Preparative SFC |

| Column | Chiralpak IA (4.6 x 150 mm, 5 µm) | Chiralpak IA (20 x 250 mm, 5 µm) |

| Mobile Phase | CO₂ / Methanol (with 0.2% Isopropylamine) | CO₂ / Methanol (with 0.2% Isopropylamine) |

| Elution Mode | Isocratic (e.g., 80:20 CO₂:Modifier) | Isocratic (e.g., 80:20 CO₂:Modifier) |

| Flow Rate | 3 mL/min | 60 mL/min |

| Back Pressure | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm and/or Mass Spectrometry |

| Injection Volume | 5 µL | 500 µL (stacked injections) |

| Expected Purity | >99.5% | >99.5% |

| Expected Recovery | - | >90% |

| Expected Enantiomeric Excess | >99.5% | >99.5% |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The overall process from synthesis to the final pure compound is illustrated below.

Caption: Overall experimental workflow for the synthesis and purification of (R)-MK-2866.

MK-2866 Signaling Pathway

MK-2866 exerts its effects through the classical androgen receptor signaling pathway.

Caption: Simplified signaling pathway of MK-2866 via the Androgen Receptor.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Enobosarm | C19H14F3N3O3 | CID 11326715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of (R,R)-MK 2866 (Enobosarm)

For Researchers, Scientists, and Drug Development Professionals

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized its pharmacological profile.

In Vitro Studies

The in vitro evaluation of (R,R)-MK 2866 has been crucial in elucidating its mechanism of action and tissue selectivity. Key studies have focused on its binding affinity to the androgen receptor (AR) and its effects on muscle cell biology.

Androgen Receptor Binding Affinity

(R,R)-MK 2866 is a potent and selective ligand for the androgen receptor. In one study, the binding affinity (Ki) of enobosarm for the AR was determined to be 3.8 nM.[1][3]

Table 1: In Vitro Androgen Receptor Binding Affinity of (R,R)-MK 2866

| Parameter | Value |

| Ki (Androgen Receptor) | 3.8 nM |

Myogenic Differentiation

Studies using C2C12 and L6 muscle cell lines have demonstrated that (R,R)-MK 2866 stimulates proliferation, viability, and differentiation.[4][5] The anabolic effects in these cell lines were shown to be mediated through the androgen receptor, as the effects were inhibited by the AR antagonist, enzalutamide.[4]

Table 2: In Vitro Effects of (R,R)-MK 2866 on Myogenic Cells

| Cell Line | Concentration | Effect |

| C2C12 | 1000 nM | Increased proliferation and cell viability[4] |

| L6 | 10-10000 nM | Stimulated proliferation and cell viability[4] |

| C2C12 | 100-1000 nM | Stimulated myogenin protein expression[4] |

In Vivo Studies

In vivo studies have been instrumental in demonstrating the tissue-selective anabolic effects of (R,R)-MK 2866, particularly in muscle and bone, with a favorable safety profile concerning androgenic side effects in tissues like the prostate.

Effects on Muscle Mass and Physical Function

Clinical trials in healthy elderly men and postmenopausal women have shown that (R,R)-MK 2866 leads to a dose-dependent increase in total lean body mass and improvements in physical function.[6] In a phase II trial, a 3 mg daily dose resulted in a significant increase in lean body mass compared to placebo.[6]

Table 3: Effects of (R,R)-MK 2866 on Lean Body Mass and Physical Function in Elderly Humans (Phase II Trial)

| Treatment Group | Change in Lean Body Mass (kg) | Change in Stair Climb Power (Watts) |

| Placebo | -0.02 | +0.23 |

| 1 mg Enobosarm | +0.7 | +8.4 |

| 3 mg Enobosarm | +1.3 | +10.1 |

Studies in patients with cancer-induced muscle wasting (cachexia) have also demonstrated the ability of Enobosarm to increase lean body mass.[7]

Effects on Bone Health

Preclinical studies using orchiectomized (Orx) rat models of osteoporosis have shown that (R,R)-MK 2866 can prevent bone loss and, in some cases, restore bone mineral density (BMD).[2][8][9]

Table 4: Effects of (R,R)-MK 2866 in an Orchiectomized Rat Model of Osteoporosis

| Treatment Group | Femoral Cortical Density (g/cm³) | Prostate Weight (g) |

| Orx (Control) | 1.18 ± 0.04 | 0.18 ± 0.07 |

| Ostarine Prophylaxis (0.4 mg/kg) | 1.25 ± 0.03 | 0.62 ± 0.13 |

| Testosterone Prophylaxis | 1.24 ± 0.05 | Not significantly different from Orx |

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[3][10][11]

-

Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol). The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding: Increasing concentrations of (R,R)-MK 2866 are incubated with the rat prostate cytosol. A saturating concentration of a radiolabeled androgen, such as [3H]mibolerone (MIB) or [3H]-R1881, is added to the incubation mixture. A non-radiolabeled potent androgen (e.g., unlabeled R1881) is used to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation (e.g., 18 hours at 4°C), the bound and free radioligand are separated. This can be achieved using methods like hydroxyapatite precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of (R,R)-MK 2866 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to evaluate the androgenic and antiandrogenic activity of a substance.[12][13][14][15]

-

Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a post-castration period, the animals are treated with the test substance, in this case (R,R)-MK 2866, daily for 10 consecutive days. Dosing is typically done via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: The weights of the tissues from the (R,R)-MK 2866-treated groups are compared to those of the vehicle control and positive control groups. An increase in the weight of these tissues indicates androgenic activity. The relative anabolic and androgenic potency can be assessed by comparing the response of the levator ani-bulbocavernosus muscle (anabolic) to that of the ventral prostate and seminal vesicles (androgenic).

Visualizations

References

- 1. Enobosarm - Wikipedia [en.wikipedia.org]

- 2. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurodiagnostico.com [eurodiagnostico.com]

- 4. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

Discovery and development of Enobosarm (R,R)-MK 2866

An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-2866)

Introduction

Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective androgen receptor modulators (SARMs). It was developed to elicit the therapeutic anabolic effects of androgens on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more than 1,700 participants. Its development has explored a range of indications, from treating muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive (AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with Enobosarm.

Discovery and Preclinical Profile

The foundational research for Enobosarm and other SARMs emerged from the laboratories of James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a compound that could provide the muscle- and bone-building benefits of testosterone without its associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate cancer, and virilization in women.

Mechanism of Action

Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle and bone cells, this interaction promotes anabolic pathways, leading to increased protein synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like the prostate and seminal vesicles is minimal, sparing them from significant androgenic stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone (DHT), avoiding side effects related to aromatization and 5-alpha reduction.

Caption: Enobosarm's selective androgen receptor modulation pathway.

Pharmacokinetics

Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear across a range of single doses.

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% (in rats) | |

| Time to Max. Concentration (Tmax) | ~1.0 hours | |

| Elimination Half-life (t½) | 14–21 hours | |

| Metabolism | Not significantly affected by strong CYP3A4 inhibitors (itraconazole). Levels are reduced by CYP3A4 inducers (rifampin). | |

| Dosing | Once daily, oral administration |

Clinical Development

Enobosarm has been evaluated in numerous clinical trials for various indications. This section details the most significant of these studies.

Muscle Wasting (Cachexia & Sarcopenia)

The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting associated with cancer and aging.

Phase II Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated a clear dose-dependent benefit.

| Endpoint | Placebo | Enobosarm 1 mg | Enobosarm 3 mg | P-value (3 mg vs. Placebo) |

| Change in Total Lean Body Mass (LBM) | - | - | +1.25 kg | < 0.001 |

| Change in Stair Climb Power | - | - | +16.8 watts | 0.013 |

| Change in Insulin Resistance (HOMA-IR) | +2.6% | - | -27.3% | 0.013 |

Experimental Protocol: Phase II Sarcopenia Trial (NCT00467844)

-

Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and physical function.

-

Design: 12-week, randomized, double-blind, placebo-controlled trial.

-

Participants: 120 healthy elderly men (>60 years) and postmenopausal women.

-

Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.

-

Primary Endpoint: Change from baseline in total lean body mass (LBM).

-

Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).

-

Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.

-

Method of Assessment: Physical function was measured by a stair climb test (time and power calculation). Safety was monitored via adverse event reporting and clinical laboratory tests.

Phase II Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase II trial evaluated Enobosarm in 159 patients with various cancers who had experienced weight loss. This study confirmed the anabolic effects in a patient population.

| Endpoint | Placebo (n=34) | Enobosarm 1 mg (n=32) | Enobosarm 3 mg (n=34) |

| Median Change in LBM | +0.02 kg | +1.5 kg (p=0.0012 vs placebo) | +1.0 kg (p=0.046 vs placebo) |

Phase III POWER Trials

Two large, identically designed Phase III trials (POWER 1 and 2; NCT01355484, NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were LBM and physical function (stair climb power). While the trials demonstrated a statistically significant increase in LBM, they failed to meet the pre-specified responder analysis for the physical function endpoint. This led to the discontinuation of development for this specific indication.

Stress Urinary Incontinence (SUI)

Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated for SUI in postmenopausal women. The Phase II ASTRID trial, however, failed to meet its primary endpoint, showing no statistically significant difference in the reduction of incontinence episodes per day compared to placebo.

Breast Cancer

A promising area of development is in the treatment of AR-positive, estrogen receptor-positive (ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in these tumors can have a tumor-suppressive effect. Phase II trials have shown encouraging results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses (e.g., 9 mg/day) than in the muscle wasting studies.

Adjunctive Therapy for Obesity

More recently, Enobosarm is being developed to address a significant side effect of GLP-1 receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle mass.

Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could significantly preserve muscle while augmenting fat loss.

| Endpoint (at 16 weeks) | Semaglutide + Placebo | Semaglutide + Enobosarm 3 mg |

| Relative Reduction in Lean Mass Loss | Baseline | 99.1% (p < 0.001) |

| Percentage of Total Weight Loss from Fat | - | 99% |

| Incidence of GI Adverse Events | 32 cases | 18 cases |

Experimental Protocol: Phase IIb QUALITY Trial

-

Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and augment fat loss in older patients receiving semaglutide for weight reduction.

-

Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.

-

Participants: Approximately 150 overweight or obese patients aged >60 years initiating semaglutide treatment.

-

Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.

-

Primary Endpoint: Change in total lean body mass.

-

Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb test).

-

Method of Assessment: Body composition was assessed by DXA. Safety and tolerability were monitored throughout the study.

Visualized Workflows and Relationships

To better illustrate the processes involved in Enobosarm's development and application, the following diagrams are provided.

Caption: A generalized workflow for a randomized controlled trial of Enobosarm.

Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

Safety and Tolerability

Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is generally well-tolerated. A pooled safety analysis from four randomized clinical trials including over 1,000 patients provides a robust overview.

-

Adverse Events: The profile of treatment-emergent adverse events (TEAEs) for Enobosarm is comparable to placebo. The most common AEs were related to the underlying conditions of the trial participants (e.g., nausea, anemia in cancer patients) and were not significantly increased compared to the placebo arms.

-

Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal side effects. In the QUALITY trial, it was associated with a lower incidence of GI events compared to placebo when combined with semaglutide.

-

Liver Function: There has been no evidence of significant drug-induced liver injury (DILI). Mild, transient elevations in liver enzymes have been observed in some patients but were typically within normal limits and resolved.

-

Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol. Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.

-

Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and reversible.

Conclusion

Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen receptor modulators to date. Its development journey began with a clear therapeutic goal: to provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its continued development in other areas. The current focus on AR+ breast cancer and as a muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially critical component of next-generation weight management therapies. As an investigational agent, it has not yet received regulatory approval for any indication, but ongoing research continues to define its potential therapeutic roles.

An In-Depth Technical Guide to the Stability and Degradation Profile of (R,R)-MK-2866 (Enobosarm)

Introduction to the Stability and Degradation of (R,R)-MK-2866

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for various therapeutic applications, including the prevention of muscle wasting.[1] Understanding the chemical stability of an active pharmaceutical ingredient (API) like (R,R)-MK-2866 is a critical aspect of drug development. Stability studies are essential to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.

Forced degradation, or stress testing, is a crucial component of these studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This information is vital for the development of a stability-indicating analytical method (SIAM), which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.

Forced Degradation (Stress Testing) Protocol

The primary goal of a forced degradation study is to induce degradation of the drug substance to a level that allows for the detection and characterization of degradation products, typically in the range of 5-20% degradation.[3] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

General Experimental Protocols for Forced Degradation

The following table outlines the typical stress conditions applied in a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for (R,R)-MK-2866 based on its preliminary stability data.

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C for several hours to days. | To evaluate susceptibility to degradation in acidic environments, which can occur in the stomach or during certain formulation processes. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated at 60-80°C for several hours to days. | To assess lability in alkaline conditions, which is important for understanding degradation in the intestinal tract and in certain liquid formulations. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature for several hours to days. | To investigate the potential for oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing agents present as excipients. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) and heat with humidity (e.g., 60°C/75% RH) for several days to weeks. | To determine the impact of temperature on the solid-state stability of the drug substance. |

| Photodegradation | Exposure to a combination of UV and visible light (e.g., ICH option 1 or 2) for a specified duration. | To assess the light sensitivity of the drug, which is crucial for determining appropriate packaging and storage requirements. |

Sample Preparation and Analysis

For each stress condition, a solution of (R,R)-MK-2866 at a known concentration (e.g., 1 mg/mL) is prepared. A control sample (unstressed) is also prepared and analyzed alongside the stressed samples. After the designated stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A robust and validated SIAM is essential for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products. Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Chromatographic Method Development

The goal is to develop a method that provides adequate separation of the parent (R,R)-MK-2866 peak from all potential degradation product peaks and any peaks originating from the placebo or excipients. This involves optimizing parameters such as:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all peaks.

-

Flow Rate: Typically in the range of 0.8-1.5 mL/min for HPLC.

-

Detection Wavelength: Selected based on the UV absorbance maximum of (R,R)-MK-2866 and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for the analyte should be pure and well-resolved from other peaks. |

| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |

| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known added amount of analyte. |

| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |

Identification and Structural Elucidation of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicity. Hyphenated analytical techniques are powerful tools for this purpose.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are essential for proposing their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry. Isolation of the degradation products is often required for NMR analysis.

Visualizations

Signaling Pathway

References

(R,R)-MK-2866 and Its Anabolic Effects on Bone Mineral Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-2866, the active enantiomer of the non-steroidal selective androgen receptor modulator (SARM) Ostarine (also known as Enobosarm or MK-2866), has demonstrated significant anabolic effects on bone tissue in preclinical models. This technical guide provides a comprehensive overview of the current understanding of (R,R)-MK-2866's impact on bone mineral density (BMD). It includes a detailed summary of quantitative data from key studies, standardized experimental protocols for assessing bone parameters, and a visualization of the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of musculoskeletal drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Androgens are known to play a crucial role in maintaining bone health in both men and women by stimulating bone formation and reducing bone resorption. However, the therapeutic use of traditional anabolic androgenic steroids is limited by their undesirable androgenic side effects, such as virilization in women and an increased risk of prostate-related issues in men.

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that display tissue-selective anabolic effects on muscle and bone with reduced activity in androgenic tissues like the prostate and skin.[1] (R,R)-MK-2866, as the active component of Ostarine, has been the subject of numerous preclinical and clinical investigations for its potential to treat muscle wasting and osteoporosis.[2][3][4] This guide focuses specifically on the effects of (R,R)-MK-2866 on bone mineral density, providing a technical deep-dive into the available scientific evidence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of (R,R)-MK-2866 (Ostarine) on bone mineral density and related parameters in rodent models of osteoporosis.

Table 1: Effects of Ostarine on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Study Reference | Animal Model | Treatment Group | Dose | Duration | Femoral BMD Change | Vertebral BMD Change |

| Komrakova et al. (2020) | 3-month-old OVX Sprague-Dawley rats | Ostarine | 0.04 mg/kg/day | 5 weeks | No significant effect | No significant effect |

| Ostarine | 0.4 mg/kg/day | 5 weeks | Improvement in structural properties | Improvement in structural properties | ||

| Ostarine | 4 mg/kg/day | 5 weeks | Improvement in structural properties | Improvement in structural properties |

Table 2: Effects of Ostarine on Bone Biomechanical Properties in Ovariectomized (OVX) Rats

| Study Reference | Animal Model | Treatment Group | Dose | Duration | Key Biomechanical Findings |

| Komrakova et al. (2020) | 3-month-old OVX Sprague-Dawley rats | Ostarine | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Did not significantly improve biomechanical properties within the study duration. |

Table 3: Effects of Ostarine on Bone Healing in Ovariectomized (OVX) Rats with Tibial Osteotomy

| Study Reference | Animal Model | Treatment Group | Dose | Duration | Key Findings on Bone Healing |

| Hoffmann et al. (2019) | 3-month-old OVX Sprague-Dawley rats | Ostarine | 4 mg/kg/day | 5 weeks | Enhanced callus formation, increased callus density, accelerated bridging time of the osteotomy. |

Table 4: Effects of Ostarine on Bone Parameters in Orchiectomized (Orx) Rats

| Study Reference | Animal Model | Treatment Group | Dose | Duration | Key Findings on Bone Parameters |

| Hoffmann et al. (2020) | 8-month-old Orx Sprague-Dawley rats | Ostarine Prophylaxis | 0.4 mg/kg/day | 18 weeks | Prevented osteoporotic changes in cortical and trabecular bone. Increased femoral trabecular density. |

| Ostarine Therapy | 0.4 mg/kg/day | 6 weeks (starting 12 weeks post-Orx) | Increased cortical density of the femur. |

Putative Signaling Pathways

The anabolic effects of (R,R)-MK-2866 on bone are primarily mediated through its selective binding to the androgen receptor (AR). This interaction triggers a cascade of downstream signaling events that ultimately lead to increased osteoblast differentiation and activity, and potentially a reduction in osteoclastogenesis. The following diagram illustrates the putative signaling pathways involved.

Caption: Putative signaling cascade of (R,R)-MK-2866 in bone cells.

Experimental Protocols

The following section outlines standardized methodologies for key experiments cited in the evaluation of (R,R)-MK-2866's effects on bone.

Animal Model of Postmenopausal Osteoporosis

A commonly used preclinical model is the ovariectomized (OVX) rat, which mimics estrogen deficiency-induced bone loss observed in postmenopausal women.

-

Animals: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old).

-

Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is conducted on the control group.

-

Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia. A period of 8-12 weeks is often allowed for the establishment of significant bone loss before treatment initiation.

-

Treatment Administration: (R,R)-MK-2866 is typically administered orally via gavage daily for a specified duration (e.g., 5-18 weeks).

Caption: Typical experimental workflow for evaluating (R,R)-MK-2866 in a rat osteoporosis model.

Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique used to measure areal bone mineral density (aBMD).

-

Instrumentation: A small animal DEXA scanner (e.g., PIXImus).

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Position the animal in a prone position on the scanner bed.

-

Perform a whole-body scan.

-

Define regions of interest (ROI), such as the whole femur and lumbar vertebrae, for analysis.

-

-

Data Analysis: The software calculates bone mineral content (BMC), bone area, and aBMD for the defined ROIs.

Micro-Computed Tomography (Micro-CT)

Micro-CT provides high-resolution, three-dimensional images of bone microarchitecture.

-

Instrumentation: A high-resolution micro-CT scanner.

-

Sample Preparation: Excised bones (e.g., femur, tibia) are fixed in formalin and stored in ethanol.

-

Scanning Parameters:

-

Voxel size: ~10-20 µm

-

Voltage: ~50-70 kVp

-

Current: ~150-200 µA

-

Filters: e.g., 0.5 mm aluminum

-

-

Data Analysis: 3D reconstruction is performed, and software is used to quantify trabecular and cortical bone parameters, including:

-

Bone Volume/Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Cortical Thickness (Ct.Th)

-

Biomechanical Testing (Three-Point Bending)

This method assesses the mechanical strength of long bones.

-

Instrumentation: A material testing machine equipped with a load cell.

-

Sample Preparation: Excised long bones (e.g., femur, tibia) are cleaned of soft tissue and kept hydrated.

-

Procedure:

-

The bone is placed on two supports with a defined span length.

-

A load is applied to the midpoint of the bone at a constant displacement rate until fracture.

-

-

Data Analysis: A load-displacement curve is generated to calculate:

-

Ultimate Load (N): The maximum force the bone can withstand.

-

Stiffness (N/mm): The slope of the linear portion of the curve, representing the bone's resistance to deformation.

-

Energy to Failure (mJ): The area under the curve, indicating toughness.

-

Gene Expression Analysis (RT-qPCR)

RT-qPCR is used to quantify the expression of genes involved in bone metabolism.

-

Sample Preparation:

-

Bone tissue is pulverized in liquid nitrogen.

-

Total RNA is extracted using a suitable kit (e.g., TRIzol).

-

RNA quality and quantity are assessed (e.g., via spectrophotometry).

-

-

Reverse Transcription: cDNA is synthesized from the RNA template.

-

qPCR: The expression of target genes (e.g., Runx2, Osteocalcin, RANKL, OPG) is quantified relative to a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

The available preclinical data strongly suggest that (R,R)-MK-2866 has a beneficial anabolic effect on bone, leading to improvements in bone mineral density and microarchitecture in rodent models of osteoporosis. Its tissue-selective nature positions it as a promising therapeutic candidate for the treatment of bone-wasting diseases with a potentially more favorable safety profile than traditional androgens. The primary mechanism of action is through the activation of the androgen receptor in bone cells, which in turn modulates key signaling pathways involved in osteoblastogenesis and bone formation. Further research, particularly well-controlled clinical trials focusing on bone-related endpoints, is necessary to fully elucidate its efficacy and safety in humans. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the potential of (R,R)-MK-2866 for the treatment of osteoporosis and other bone disorders.

References

- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidessupply.com [peptidessupply.com]

- 3. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for (R,R)-MK 2866 (Ostarine/Enobosarm) Administration in Rodent Models

Introduction

MK-2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in muscle and bone.[1] It is important to note that the widely studied and commercially available form of MK-2866 is the (S)-enantiomer, with the IUPAC name ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide).[2] This document provides protocols for the administration of this compound in rodent models, based on published research. While the query specified the (R,R)-enantiomer, the available scientific literature predominantly focuses on the (S)-enantiomer. The protocols outlined below are for the commonly researched (S)-MK-2866.

These application notes are intended for researchers, scientists, and drug development professionals working with rodent models to investigate the effects of MK-2866 on muscle wasting, osteoporosis, and other related conditions.

Mechanism of Action